molecular formula C20H18N4O6S B11703399 N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide

N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide

Cat. No.: B11703399
M. Wt: 442.4 g/mol
InChI Key: DIDKEJXJCTWKSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups. This is followed by the coupling of the dinitrophenylamine with a sulfonamide derivative under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonamide moiety may also contribute to its biological activity by mimicking natural substrates or inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide is unique due to its combination of a dinitrophenyl group and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N4O6S

Molecular Weight

442.4 g/mol

IUPAC Name

N-[4-(2,4-dinitroanilino)phenyl]-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H18N4O6S/c1-14-3-10-18(11-4-14)31(29,30)22(2)16-7-5-15(6-8-16)21-19-12-9-17(23(25)26)13-20(19)24(27)28/h3-13,21H,1-2H3

InChI Key

DIDKEJXJCTWKSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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